

SCH 900822: A Comprehensive Technical Guide for Researchers

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SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), a critical component in glucose homeostasis. This document provides an in-depth technical overview of its chemical structure, properties, and the experimental protocols for its synthesis and biological evaluation, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

SCH 900822 is a complex small molecule with the systematic IUPAC name 4-[(1R)-1-[8-tert-Butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide.[1] Its structure is characterized by a central spiroimidazolone core.

Table 1: Chemical Identifiers and Properties of SCH 900822



| Property | Value | Reference |
|------------------|--|-----------|
| IUPAC Name | 4-[(1R)-1-[8-tert-Butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide | [1] |
| CAS Number | 1220894-09-6 | [1] |
| Chemical Formula | C34H43Cl2N7O2 | [1] |
| Molecular Weight | 652.67 g/mol | [1] |
| SMILES | O=C(NCC1=NNN=N1)C2=CC =C(INVALID-LINKCCC(C) (C)C)C=C2 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | |

Table 2: Pharmacological Properties of SCH 900822

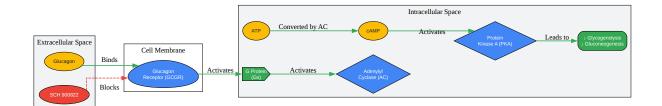
| Parameter | Value | Species | Assay | Reference |
|--------------------------------------|--------------|---------|------------------------------|-----------|
| Glucagon Receptor Binding IC50 | 10.3 nM | Human | Radioligand Binding Assay | |
| cAMP Functional Activity IC50 | 12.5 nM | Human | cAMP Assay | |
| Selectivity over GLP-1 Receptor | >10,000-fold | Human | | - |



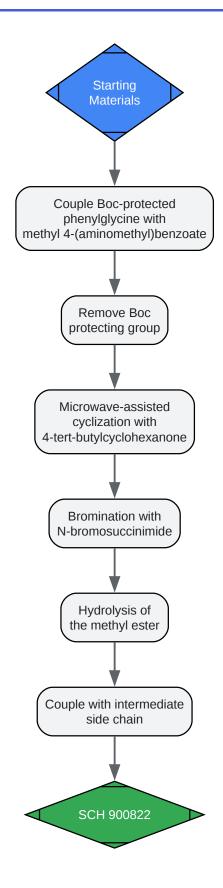
Mechanism of Action

SCH 900822 functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it blocks the downstream signaling cascade initiated by glucagon. This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular accumulation of cyclic AMP (cAMP). The ultimate effect is a decrease in hepatic glucose production through the inhibition of glycogenolysis and gluconeogenesis.









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References

- 1. medkoo.com [medkoo.com]
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